2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) reported the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows promise for photodynamic therapy in cancer treatment. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in photodynamic therapy.
Photochemical Decomposition Studies
- Zhou & Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound containing a benzenesulfonamide group similar to the one . They identified primary photoproducts and proposed pathways for their formation, indicating the photolability of such compounds in acidic solutions (Zhou & Moore, 1994).
Pharmacological Activity
- A study by Thamizharasi, Vasantha, & Reddy (2002) synthesized anti-microbial drugs from benzenesulfonamide derivatives. They noted that small structural changes in these compounds could result in enhanced pharmacological activity, highlighting the importance of structural variations in benzenesulfonamide compounds (Thamizharasi, Vasantha, & Reddy, 2002).
Anti-HIV and Antifungal Activity
- Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad (2007) reported the preparation of novel benzenesulfonamides with anti-HIV and antifungal properties. This underscores the potential therapeutic applications of such compounds in treating viral and fungal infections (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
- Altug et al. (2017) synthesized benzenesulfonamide containing isoxazole compounds and demonstrated their effectiveness as inhibitors of human carbonic anhydrase isoforms, suggesting potential applications in medical conditions involving these enzymes (Altug et al., 2017).
Synthesis of Novel Compounds
- Fahim & Shalaby (2019) conducted a study on the synthesis and characterization of novel benzenesulfonamide derivatives. They also explored the potential interaction of these compounds against specific biological targets, highlighting the broad applicability of such compounds in creating new therapeutic agents (Fahim & Shalaby, 2019).
Mechanism of Action
Target of action
The compound contains a benzenesulfonamide moiety, which is a common structural feature in many drugs and is known to interact with various enzymes and receptors . .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with theserotonin 5-HT2A receptor , which plays a crucial role in various neurological and physiological processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by enzymes. For instance, the methoxy groups could potentially be demethylated by enzymes in the liver .
Properties
IUPAC Name |
2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVALQWUBJLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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